Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)
CAS No.: 1076198-89-4
Cat. No.: VC0024022
Molecular Formula: C15H20N2O5S
Molecular Weight: 340.394
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1076198-89-4 |
|---|---|
| Molecular Formula | C15H20N2O5S |
| Molecular Weight | 340.394 |
| IUPAC Name | methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate |
| Standard InChI | InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 |
| Standard InChI Key | GATCNPMBKDSDPK-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structure
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is characterized by a complex molecular structure combining heterocyclic, sulfonamide, and ester functional groups. Its structural properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate |
| Molecular Formula | C15H20N2O5S |
| Molecular Weight | 340.39 g/mol |
| CAS Number | 1076198-89-4 |
| InChI | InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 |
| InChI Key | GATCNPMBKDSDPK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 |
Structural Components
The compound features three primary structural elements that contribute to its chemical behavior and biological activity:
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Benzoxazole ring system: A heterocyclic structure containing both oxygen and nitrogen atoms
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Methanesulfonamide group: A sulfonamide functional group attached to a methylene linker
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Methyl hexanoate chain: An ester-terminated six-carbon aliphatic chain
This distinctive chemical architecture contributes to the compound's potential to interact with various biological targets and its utility in pharmaceutical synthesis.
Synthetic Pathways
General Synthesis Methods
The synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) typically involves the reaction of benzoxazole derivatives with methanesulfonamide and 6-methyl-hexanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Reaction Conditions
The synthesis generally requires controlled conditions including:
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Appropriate solvent systems
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Careful temperature regulation
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Catalysts to promote the formation of sulfonamide bonds
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Protection and deprotection strategies for functional groups
The specific parameters would be optimized to maximize yield and purity of the final product.
Chemical Reactivity
Characteristic Reactions
Based on its structure, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can undergo various chemical transformations:
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Oxidation reactions: The compound can be oxidized under specific conditions to form sulfoxides or sulfones
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Reduction reactions: Reduction processes can convert the sulfonamide group to amines
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Substitution reactions: Nucleophilic substitution can occur at the benzoxazole ring or the sulfonamide group
Reagents and Conditions
Different reagents can facilitate specific transformations of the compound:
| Reaction Type | Common Reagents | Expected Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, peracids | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Amines, alcohols |
| Substitution | Amines, thiols | Substituted derivatives |
These reaction profiles provide insight into the compound's chemical versatility and potential for modification to create derivatives with enhanced properties.
Biological Activity
Antimicrobial Properties
The benzoxazole scaffold is known for its antimicrobial properties, and derivatives similar to Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) have demonstrated activity against various bacteria. Studies on related compounds have shown particularly promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Structure-Activity Relationships
Research on benzoxazole derivatives has revealed important structure-activity relationships that may be relevant to understanding the biological properties of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate):
| Structural Modification | Effect on Antimicrobial Activity | MIC Values (mg/mL) |
|---|---|---|
| Unsubstituted benzoxazole | Moderate activity | 6.67 |
| Methyl-substituted benzoxazole | Slightly reduced activity | 6.72 |
| Chloro-substituted benzoxazole | Enhanced activity | 6.63 |
These data suggest that electronic and steric factors in the benzoxazole ring system significantly influence biological activity.
Research Applications
Chemical Research
In chemical research, Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) serves several important functions:
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Reference standard for analytical chemistry
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Model compound for studying sulfonamide chemistry
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Reagent in organic synthesis procedures
Pharmaceutical Applications
The compound has significant potential in pharmaceutical development:
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Intermediate in the synthesis of Zonisamide-N-(6-hexanoic acid)
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Potential scaffold for developing novel antimicrobial agents
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Starting material for the synthesis of biologically active compounds
Biological Studies
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) may be used in various biological investigations:
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Enzyme inhibition studies
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Protein binding analysis
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Structure-activity relationship investigations
Mechanism of Action
The potential biological activity of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) likely involves interactions with specific molecular targets. Based on studies of related compounds, these mechanisms may include:
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Inhibition of enzyme activity through binding to active or allosteric sites
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Interference with bacterial cell wall synthesis
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Modulation of specific receptor-mediated pathways
The sulfonamide group, known for its importance in many pharmaceutical agents, likely contributes significantly to the compound's biological interactions and potential therapeutic properties.
Comparative Analysis
Related Compounds
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) shares structural similarities with several classes of compounds:
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Benzoxazole derivatives: Common structural backbone with diverse biological activities
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Sulfonamides: Well-established pharmaceutical agents with antimicrobial properties
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Methyl esters of hexanoic acid: Compounds with potential for further derivatization
Distinctive Features
What distinguishes Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) from similar compounds is its unique combination of functional groups:
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The benzoxazole ring provides a rigid, heterocyclic scaffold
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The sulfonamide group offers hydrogen bonding capabilities
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The methyl hexanoate chain introduces flexibility and potential for further modification
Future Research Directions
Several promising avenues for future research on Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) include:
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Optimization of synthetic methods to improve yield and purity
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Development of structure-activity relationships to guide the design of more potent derivatives
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Exploration of additional biological activities beyond antimicrobial properties
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Investigation of potential applications in medicinal chemistry and drug development
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Studies on the mechanism of action at the molecular level
Such research could significantly expand our understanding of this compound and its potential applications in various scientific and therapeutic contexts.
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